molecular formula C10H8N2O2 B14358081 2(1H)-Quinoxalinone, 3-acetyl- CAS No. 90770-97-1

2(1H)-Quinoxalinone, 3-acetyl-

Cat. No.: B14358081
CAS No.: 90770-97-1
M. Wt: 188.18 g/mol
InChI Key: HLOMBVAKQLLBDQ-UHFFFAOYSA-N
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Description

2(1H)-Quinoxalinone, 3-acetyl- is a heterocyclic compound that belongs to the quinoxalinone family This compound is characterized by the presence of a quinoxalinone core structure with an acetyl group attached at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Quinoxalinone, 3-acetyl- typically involves the acetylation of quinoxalinone derivatives. One common method is the direct acetylation of N-substituted-4-hydroxyquinolin-2(1H)-ones using acetyl chloride in the presence of pyridine or acetic acid and polyphosphoric acid . Another approach involves the C-acylation of 2-methyl-3,1-benzoxazin-4-one with ethyl acetoacetate followed by cyclization in sodium carbonate .

Industrial Production Methods

Industrial production methods for 2(1H)-Quinoxalinone, 3-acetyl- are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to the industrial production of this compound.

Chemical Reactions Analysis

Types of Reactions

2(1H)-Quinoxalinone, 3-acetyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted quinoxalinones, quinoxalines, and other heterocyclic derivatives .

Mechanism of Action

The mechanism of action of 2(1H)-Quinoxalinone, 3-acetyl- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2(1H)-Quinoxalinone, 3-acetyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

90770-97-1

Molecular Formula

C10H8N2O2

Molecular Weight

188.18 g/mol

IUPAC Name

3-acetyl-1H-quinoxalin-2-one

InChI

InChI=1S/C10H8N2O2/c1-6(13)9-10(14)12-8-5-3-2-4-7(8)11-9/h2-5H,1H3,(H,12,14)

InChI Key

HLOMBVAKQLLBDQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC2=CC=CC=C2NC1=O

Origin of Product

United States

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